

Ceforanide Safety and Pharmacokinetics at a Glance

Author: Smolecule Technical Support Team, Date: February 2026

Compound Focus: Ceforanide

CAS No.: 60925-61-3

Cat. No.: S523100

Get Quote

The table below summarizes the key safety and pharmacokinetic parameters of **ceforanide** as reported in historical literature.

Parameter	Value / Description	Context & References
Overall Safety Profile	Generally well-tolerated in clinical trials [1] [2] [3]	"No toxicity was observed" in CABG surgery prophylaxis [1]; well tolerated systemically and locally in human subjects [2].
Common Adverse Reactions	Not extensively detailed in available reports.	Early clinical reviews note minor adverse effects after large doses [3].
Unique Safety Concerns	No unique major toxicities reported in available data.	Considered safe for use in pregnant women for acute obstetric infections [4].
Elimination Half-Life	2.5 - 3.5 hours [4] [3]	Allows for twice-daily dosing [5] [3].
Protein Binding	>80% (approximately 81%) [4]	
Primary Route of Elimination	Renal excretion (85-90%) [3]	Requires dosage adjustment in renal impairment [4].

Parameter	Value / Description	Context & References
Volume of Distribution	0.13 - 0.4 L/kg [4]	Indicates distribution primarily in the extracellular space.

Detailed Experimental Data and Methodologies

The safety and pharmacokinetic profile of **ceforanide** was established through specific clinical and experimental protocols.

Clinical Safety and Efficacy Trials

- **Protocol for Coronary Artery Bypass Graft (CABG) Surgery:** A clinical trial compared **ceforanide** (1g every 12 hours for 2.5 days) to cephalothin (1g every 6 hours for 2.5 days) for surgical prophylaxis. The primary outcomes were clinical efficacy (prevention of wound infections) and safety. The study concluded that the two regimens were equivalent, with **no toxicity observed** for either antibiotic [1].
- **Protocol for High-Dose Safety and Pharmacokinetics:** A study in normal human subjects investigated the safety of high, single (2g, 3g, 4g), and multiple twice-daily 4g doses over 10 days. The methodology included 30-minute intravenous infusions and intensive monitoring of:
 - **Pharmacokinetic parameters:** Half-life, plasma clearance, and renal clearance.
 - **Renal function:** via clearances of the drug, *p*-aminohippuric acid, and creatinine, alongside other standard clinical tests.
 - **Local and systemic tolerance.** The study found that **ceforanide** was **well tolerated both locally and systemically**, with no evidence of renal function changes [2].

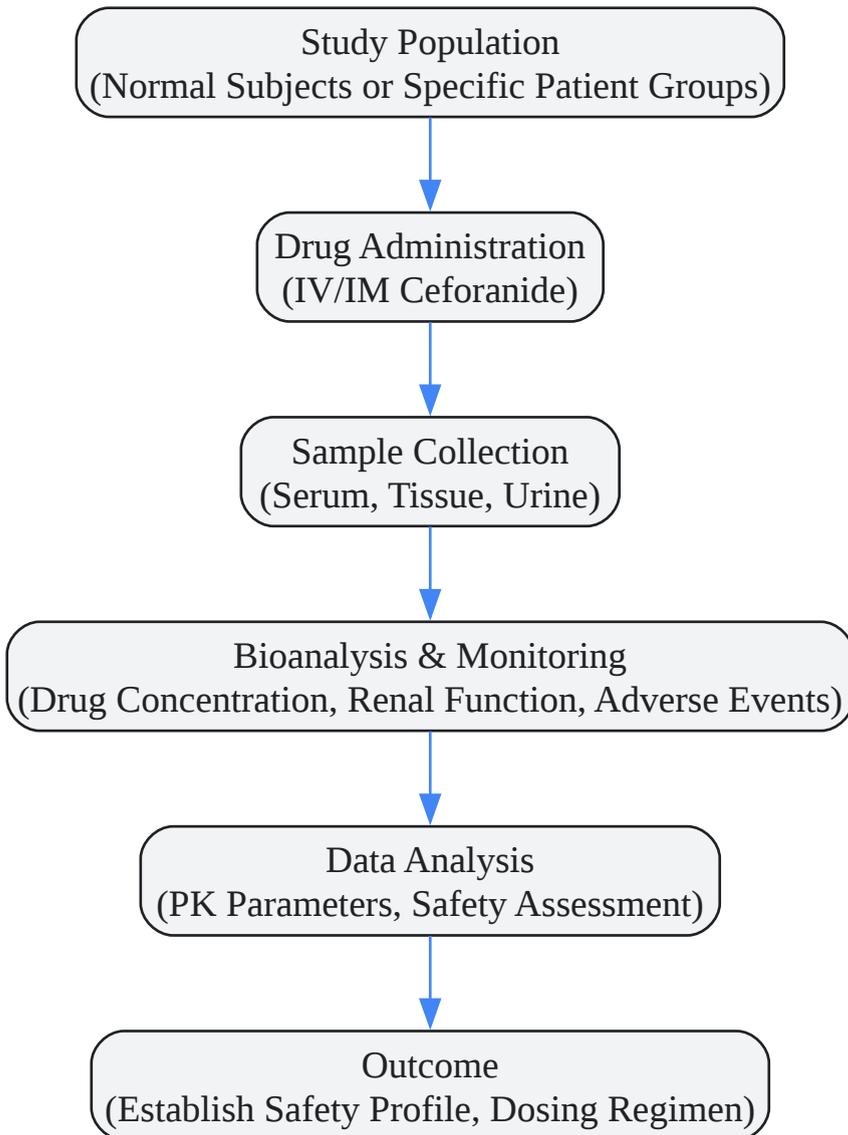
Pharmacokinetic and Tissue Distribution Studies

Research established **ceforanide**'s profile through methods like intravenous infusion in human subjects, measuring serum, tissue, and fluid concentrations over time [3]. Key findings include:

- **Tissue Penetration:** Studies confirmed that **ceforanide** achieves **therapeutic concentrations in critical tissues** like cardiac muscle, bone, and joint fluid, which is essential for its efficacy in surgical prophylaxis and related infections [3].

- **Dosing Advantage:** Its relatively long half-life of about 3 hours was a key differentiator, supporting a twice-daily dosing schedule compared to the more frequent dosing required for earlier cephalosporins like cephalothin [1] [5].

The experimental workflow for establishing this profile is summarized below:



[Click to download full resolution via product page](#)

Critical Considerations for Modern Assessment

When interpreting this data for contemporary application, several important limitations must be acknowledged:

- **Historical Data:** The core clinical and pharmacological data for **ceforanide** is over 40 years old. Current clinical practices, bacterial resistance patterns, and safety monitoring standards have evolved significantly.
- **Limited Comparative Scope:** The available direct comparisons are primarily against first-generation cephalosporins (e.g., cephalothin, cefazolin). A modern assessment would require comparison with newer, more widely used second and third-generation agents.
- **Incomplete Safety Spectrum:** While the existing studies report a favorable profile, they may not have been designed to detect rare but serious adverse events that are identified through post-marketing surveillance in larger, more diverse populations over longer timeframes.

Need Custom Synthesis?

Email: info@smolecule.com or [Request Quote Online](#).

References

1. A comparison of the safety, efficacy, and distribution ... [pubmed.ncbi.nlm.nih.gov]
2. Clinical Pharmacokinetics and Safety of High Doses ... [pmc.ncbi.nlm.nih.gov]
3. Ceforanide: antibacterial activity, pharmacology, and ... [pubmed.ncbi.nlm.nih.gov]
4. Ceforanide - an overview | ScienceDirect Topics [sciencedirect.com]
5. Ceforanide. A review of its antibacterial activity, ... [pubmed.ncbi.nlm.nih.gov]

To cite this document: Smolecule. [Ceforanide Safety and Pharmacokinetics at a Glance]. Smolecule, [2026]. [Online PDF]. Available at: [<https://www.smolecule.com/products/b523100#ceforanide-safety-profile-comparative-assessment>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

Smolecule

Your Ultimate Destination for Small-Molecule (aka. smolecule) Compounds, Empowering Innovative Research Solutions Beyond Boundaries.

Contact

Address: Ontario, CA 91761, United States

Phone: (512) 262-9938

Email: info@smolecule.com

Web: www.smolecule.com